Product packaging for O-Phenyl phenylethanethioate(Cat. No.:CAS No. 90318-24-4)

O-Phenyl phenylethanethioate

Cat. No.: B14371736
CAS No.: 90318-24-4
M. Wt: 228.31 g/mol
InChI Key: GSMRPKQBACXLKB-UHFFFAOYSA-N
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Description

O-Phenyl phenylethanethioate is a thioester compound of interest in organic and organometallic chemistry research. Thioesters are recognized for their role as intermediates in key biosynthetic reactions and for their utility in synthetic chemistry, particularly in the formation of carbon-sulfur bonds. In a research context, thioester-functionalized molecules are valuable building blocks for constructing complex molecular architectures. For instance, conjugated organometallic systems terminated with thioacetate groups have been investigated for their potential application in the field of molecular electronics, as they can bind to metallic electrodes to study conductive properties . The reactivity of the thioester group also makes it a candidate for studying addition reactions, such as the sulfa-Michael addition, which is an effective method to construct C–S bonds . Researchers can utilize this compound to explore novel synthetic pathways and develop new materials with specific electronic or catalytic characteristics. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12OS B14371736 O-Phenyl phenylethanethioate CAS No. 90318-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90318-24-4

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

O-phenyl 2-phenylethanethioate

InChI

InChI=1S/C14H12OS/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

GSMRPKQBACXLKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=S)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Phenylethanethioate Derivatives

General Synthetic Routes to Thioesters

Several general methods have been established for the synthesis of thioesters, each with its own advantages and limitations. These routes typically involve the activation of a carboxylic acid or the use of a pre-activated acylating agent.

The direct acylation of thiophenols or thiols with acylating agents is one of the most common methods for thioester synthesis. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides. The high nucleophilicity of the thiolate anion facilitates the reaction. For instance, diverse thiol esters have been synthesized in good yields by reacting thiophenol and other thiols with N-acylbenzotriazoles under mild conditions, demonstrating the utility of N-acylbenzotriazoles as effective S-acylating agents. organic-chemistry.org Another approach involves the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), which accelerates the dicyclohexylcarbodiimide (DCC)-activated esterification of carboxylic acids with thiols. organic-chemistry.org

Table 1: Examples of Acylation Reactions for Thioester Synthesis

Acylating Agent Thiol/Thiophenol Catalyst/Conditions Product Yield Reference
N-acylbenzotriazoles Thiophenol Mild conditions S-Phenyl thioester Good organic-chemistry.org
Carboxylic acid Thiol DCC, 3-10 mol-% DMAP, room temperature Thioester Good organic-chemistry.org
Aldehydes Thiols Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, room temperature, solvent-free Thioester Not specified organic-chemistry.org

An alternative route to thioesters involves the initial conversion of a carboxylic acid to a thioacid, which is then esterified with an alcohol or an alkyl halide. A one-step protocol for the conversion of carboxylic acids to thioacids has been developed using Lawesson's Reagent. researchgate.net These thioacids are versatile intermediates that can be used in the synthesis of thioesters. researchgate.net However, the stability of thioacids can be a concern, and they are often prepared fresh for immediate use.

Thioesters can also be prepared through the thiolysis of activated esters. This method involves reacting an activated ester, such as a p-nitrophenyl ester or an N-hydroxysuccinimide ester, with a thiol or thiophenol. The reaction is typically carried out in the presence of a base to deprotonate the thiol and increase its nucleophilicity. While effective, this method can sometimes lead to side reactions, such as the formation of diacyl disulfides, especially when using hydrogen sulfide or sodium hydrosulfide for the thiolysis of activated esters.

Synthesis of S-Phenyl Phenylethanethioate and Analogous Structures

The synthesis of S-Phenyl phenylethanethioate, a specific thioester, can be achieved through several of the general methods described above, as well as by more specific routes.

A straightforward and widely used method for the synthesis of S-Phenyl phenylethanethioate involves the reaction of phenylacetyl chloride with thiophenol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The high reactivity of the acyl chloride makes this a favorable and often high-yielding reaction.

Table 2: Synthesis of S-Phenyl Phenylethanethioate from Phenylacetyl Chloride and Thiophenol

Reactant 1 Reactant 2 Base Solvent Product
Phenylacetyl Chloride Thiophenol Pyridine Not specified S-Phenyl phenylethanethioate
Phenylacetyl Chloride Thiophenol Triethylamine Dichloromethane S-Phenyl phenylethanethioate

Base-mediated reactions are fundamental to the synthesis of thioesters like S-Phenyl phenylethanethioate. The process typically involves the deprotonation of thiophenol with a suitable base to form the more nucleophilic thiophenolate anion. This anion then readily reacts with an acylating agent, such as phenylacetyl chloride, in an alkylation-type reaction to form the desired thioester. The choice of base and solvent can influence the reaction rate and yield. Thiophenol has a pKa of approximately 6.6, making it significantly more acidic than phenol and easily deprotonated by common bases. wikipedia.org

Table 3: Research Findings on Base-Mediated Synthesis of Thioesters

Thiol Acylating Agent Base Key Finding Reference
Thiophenol Methyl iodide Not specified The thiophenolate is highly nucleophilic, leading to a high rate of alkylation. wikipedia.org
Thiophenols Not specified Not specified Thiophenols are easily oxidized to diphenyl disulfide in the presence of a base. wikipedia.org

Synthesis of α-Ketothioesters (e.g., S-Methyl 2-oxo-2-phenylethanethioate)

α-Ketothioesters are important intermediates in the synthesis of various biologically active compounds and are key building blocks in organic chemistry.

The synthesis of α-ketothioesters can be achieved through various methods, including the dicarbonylation of amines using α-ketothioester reagents. This process is notable for its mild, metal-free, and base-free reaction conditions. The reaction proceeds smoothly at room temperature, demonstrating broad functional group tolerance. For instance, primary amines, including those with bulky substituents like octadecylamine and tert-butylamine, are effectively converted into their corresponding α-ketoamides. The methodology is also compatible with a range of anilines bearing both electron-donating and electron-withdrawing groups. A significant advantage of this method is its application to amino acid esters, where the dicarbonylation occurs without compromising the stereochemical integrity of the chiral centers.

The choice of solvent and catalyst is crucial in other synthetic approaches. For example, in the cyclocondensation of 2-oxo-ethanimidothioates with o-phenylenediamine (B120857) to form 2-amino-3-(het)aryl-quinoxalines, a survey of different acidic catalysts and solvents revealed that p-toluenesulfonic acid (p-TSA) in toluene at 80°C provides the optimal conditions for achieving high yields of the desired products researchgate.net.

Table 1: Dicarbonylation of Amines with S-Benzyl 2-oxo-2-phenylethanethioate

Entry Amine Product Yield (%)
1 Ammonia 2-Oxo-2-phenylacetamide 79
2 Benzylamine N-Benzyl-2-oxo-2-phenylacetamide 81
3 Octadecylamine N-Octadecyl-2-oxo-2-phenylacetamide 65
4 tert-Butylamine N-tert-Butyl-2-oxo-2-phenylacetamide 57
5 Aniline (B41778) N-Phenyl-2-oxo-2-phenylacetamide 91
6 4-Methoxyaniline N-(4-Methoxyphenyl)-2-oxo-2-phenylacetamide 93
7 4-Nitroaniline N-(4-Nitrophenyl)-2-oxo-2-phenylacetamide 85
8 L-Phenylalanine methyl ester Methyl 2-(2-oxo-2-phenylacetamido)-3-phenylpropanoate 89

Reaction conditions: α-ketothioester (0.2 mmol) and amine (0.2 mmol) in THF (2 mL) stirred at room temperature. Data sourced from nih.gov.

α-Oxodithioesters serve as versatile precursors for the synthesis of α-ketothioesters and other heterocyclic compounds. The reaction of α-oxodithioesters with various nucleophiles allows for the construction of complex molecular architectures. For instance, the cyclocondensation of o-phenylenediamines with α-oxodithioesters, catalyzed by p-toluenesulfonic acid, yields 2-(methylthio)-3-(het)arylquinoxalines. Similarly, their reaction with o-aminophenols produces 2-acylbenzoxazoles researchgate.net. These transformations highlight the utility of α-oxodithioesters as synthons for building diverse heterocyclic systems.

The synthetic methodologies for α-ketothioesters accommodate a wide range of substituents on both the aromatic ring and the thioester portion of the molecule. In the dicarbonylation of amines, the reaction is tolerant of various functional groups on the aniline ring, including methoxy and nitro groups, as well as sterically demanding alkyl groups on the amine nih.gov. This broad substrate scope enhances the applicability of this method for creating a diverse library of α-ketoamides.

Furthermore, the synthesis of 2-acyl-4-(het)arylthiazoles from α-ketothioamides and α-bromoketones demonstrates the versatility of the α-keto functional group in heterocyclic synthesis. This reaction proceeds with high regioselectivity and is applicable to α-oxodithioesters bearing electron-donating and electron-withdrawing groups, as well as bulky substituents like 1-naphthyl.

Novel Synthetic Approaches and Catalyst Systems

Recent advances in catalysis have provided new and efficient pathways for the synthesis of phenylethanethioate derivatives, with transition metal catalysis and biocatalysis emerging as powerful tools.

Transition metal-catalyzed reactions, particularly those involving rhodium, offer an atom-economical method for the formation of vinyl sulfides, which are precursors to phenylethanethioate derivatives. The hydrothiolation of alkynes with thiols is a prime example of such a transformation. A well-defined supported rhodium catalyst has been shown to be highly active and selective for the hydrothiolation of various alkynes with thiols uoa.gr.

Specifically, the reaction of phenylacetylene with substituted thiophenols, catalyzed by a rhodium complex, demonstrates the scope of this methodology. The reaction proceeds with excellent conversion and high regioselectivity, favoring the formation of the branched vinyl sulfide product. The catalyst system is effective for thiophenols bearing both electron-donating and electron-withdrawing substituents.

Table 2: Rhodium-Catalyzed Hydrothiolation of Phenylacetylene with Various Thiophenols

Entry Thiophenol Conversion (%) Regioselectivity (Branched:Linear)
1 Thiophenol >99 94:6
2 4-Methylthiophenol >99 92:8
3 4-Methoxythiophenol >99 91:9
4 4-Chlorothiophenol >99 93:7
5 4-Bromothiophenol >99 92:8

Reaction conditions: Phenylacetylene (0.5 mmol), Thiophenol (0.55 mmol), Rh–P–SBA-15 catalyst (50 mg), DCE (2 mL), room temperature, 20 h. Data sourced from uoa.gr.

Biocatalysis offers a green and highly selective alternative for the synthesis and resolution of chiral molecules. Designer enzymes, created by incorporating non-canonical amino acids into protein scaffolds, have shown remarkable potential in catalyzing new-to-nature reactions. One such application is the kinetic resolution of α-hydroxythioesters using a boron designer enzyme. acs.orgnih.gov

This enzyme, created by incorporating para-boronophenylalanine into the protein RamR, catalyzes the hydrolysis of one enantiomer of an α-hydroxythioester with high selectivity. The catalytic activity relies on a hybrid catalytic dyad formed by the boronic acid residue and a nearby lysine residue. The enzyme is capable of resolving a variety of α-hydroxythioesters with different substituents on the aromatic ring, demonstrating good selectivity in most cases.

Table 3: Kinetic Resolution of α-Hydroxythioesters Catalyzed by RamR_Y59pBoF

Substrate Conversion (%) ee (%) E-value
S-Ethyl 2-hydroxy-2-phenylethanethioate 51 98 110
S-Ethyl 2-(4-fluorophenyl)-2-hydroxyethanethioate 51 96 60
S-Ethyl 2-(4-chlorophenyl)-2-hydroxyethanethioate 51 96 60
S-Ethyl 2-hydroxy-2-(4-methoxyphenyl)ethanethioate 50 88 16
S-Ethyl 2-hydroxy-2-(naphthalen-2-yl)ethanethioate 51 96 60

Reaction conditions: Substrate (1.0 mM), catalyst (50 µM), PBS buffer (pH 8.0), MeCN (5.0% v/v), 25°C. Data sourced from nih.gov.

Reactivity Profiles and Reaction Mechanisms of Phenylethanethioate Compounds

Nucleophilic Acyl Substitution Reactions of the Thioester Carbonyl

Nucleophilic acyl substitution is a fundamental reaction for thioesters, including O-Phenyl phenylethanethioate. masterorganicchemistry.com This reaction involves the substitution of the thiol portion of the molecule by a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.com Initially, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl group is reformed by the elimination of a leaving group, in this case, the thiolate. libretexts.org

Thioesters are particularly effective acyl transfer agents in biochemical systems, where the sulfur group of Coenzyme A acts as a leaving group in various nucleophilic acyl substitution reactions. masterorganicchemistry.com The reactivity of the thioester carbonyl is influenced by the presence of adjacent functional groups. For instance, α-ketothioesters exhibit a highly reactive ketone moiety due to the electron-withdrawing nature of the neighboring thioester group. wiley.com In biological contexts, thioesters like acetyl CoA are crucial intermediates, undergoing nucleophilic acyl substitution with various nucleophiles. libretexts.orgpressbooks.pub

The outcome of these reactions is governed by the relative basicity of the nucleophile and the leaving group; the equilibrium favors the formation of the weaker base. masterorganicchemistry.com This principle allows for the predictable conversion of thioesters into other carboxylic acid derivatives such as amides and esters under appropriate conditions. libretexts.org

Decarbonylation Reactions

Decarbonylation reactions, particularly of α-ketothioesters, represent a significant synthetic strategy. researchgate.net These reactions involve the extrusion of a carbon monoxide (CO) molecule, often catalyzed by transition metals, leading to the formation of new carbon-sulfur bonds. wiley.comrsc.org

Research has demonstrated that the decarbonylation of α-ketothioesters can be precisely controlled to yield either thioesters (mono-decarbonylation) or thioethers (double-decarbonylation). nih.gov This selectivity is a powerful tool for synthetic chemists, allowing for the targeted synthesis of different sulfur-containing compounds from a single precursor. A notable method involves nickel catalysis, where the reaction outcome is dictated by the choice of ligand. nih.gov For instance, using triphenylphosphine (B44618) (PPh₃) as a ligand with a Ni(cod)₂ catalyst primarily results in the mono-decarbonylated product, the thioester. wiley.com In contrast, employing an N-heterocyclic carbene (NHC) ligand such as [1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl]imidazolium chloride (IPrMe·HCl) under the same catalytic system leads to the double-decarbonylation product, the thioether. wiley.com

This controlled process has been explored with various α-ketothioesters, showcasing its applicability. wiley.comnih.gov The ability to selectively remove one or both carbonyl groups offers a versatile approach to molecular editing and the synthesis of complex molecules. researchgate.net

Table 1: Ligand-Controlled Selective Decarbonylation of α-Ketothioesters

Catalyst System Ligand Predominant Product Reaction Type
Ni(cod)₂ Triphenylphosphine (PPh₃) Thioester Mono-decarbonylation wiley.com

The choice of ligand and catalyst is paramount in directing the selectivity of decarbonylation reactions. nih.gov In nickel-catalyzed systems, electron-rich N-heterocyclic carbene (NHC) ligands have been shown to be highly effective for decarbonylation. acs.org The electronic properties of phosphine (B1218219) ligands also play a crucial role in the selectivity of Ni-catalyzed decarbonylation reactions. dntb.gov.ua

Wei and co-workers extensively screened various ligands and found that triphenylphosphine (PPh₃) and IPrMe·HCl were the most effective for achieving mono- and double-decarbonylations of α-ketothioesters, respectively. wiley.com This selectivity arises from the different electronic and steric properties of the ligands, which influence the stability and reactivity of the nickel-based intermediates in the catalytic cycle. wiley.comdntb.gov.ua

Other transition metals, such as rhodium and palladium, have also been employed in decarbonylation reactions. snnu.edu.cnnsf.gov For example, Rh(I) catalysts have been used for the intramolecular decarbonylation of thioesters. nih.gov The combination of different metals and ligands allows for a broad scope of decarbonylative transformations. snnu.edu.cn

The mechanism for the nickel-catalyzed decarbonylation of α-ketothioesters is proposed to begin with the oxidative cleavage of the C(O)-S bond by the nickel catalyst in the presence of a ligand like PPh₃. wiley.com This step generates a Ni(II) intermediate. wiley.com This intermediate then undergoes decarbonylation, where a CO molecule is extruded. wiley.com Subsequent reductive elimination from the nickel center affords the final thioester product and regenerates the active catalyst. wiley.com

In the case of double-decarbonylation, the initially formed thioester can re-enter the catalytic cycle. wiley.com Under the influence of a different ligand system (e.g., IPrMe·HCl), the thioester undergoes a similar sequence of oxidative addition, decarbonylation, and reductive elimination to yield the corresponding thioether. wiley.com The entire process represents an efficient method for C-S bond formation with high atom economy. wiley.com This type of reaction, where a new bond is formed via the deletion of an atom or small molecule, is part of a broader class of reactions known as unimolecular fragment coupling. nih.govacs.org

Cyclocondensation Reactions Involving α-Ketothioesters

α-Ketothioesters are valuable building blocks in the synthesis of various heterocyclic compounds due to their two highly electrophilic carbonyl centers. wiley.comrsc.org They can undergo cyclocondensation reactions with a variety of dinucleophiles to form important heterocyclic scaffolds. rsc.orgresearchgate.net

A significant application of α-ketothioesters is their reaction with o-phenylenediamines (also known as benzene-1,2-diamines) to synthesize 2-acylbenzimidazoles. bohrium.comrsc.org This acid-catalyzed cyclocondensation provides a novel and efficient route to this class of compounds, which are of interest in medicinal chemistry. rsc.orgbohrium.com

The reaction proceeds smoothly with a range of α-ketothioesters bearing different aryl and heteroaryl groups. rsc.org For example, α-ketothioesters with phenyl, p-halophenyl, naphthyl, and 2-furyl substituents react with o-phenylenediamine (B120857) to yield the corresponding 2-acylbenzimidazoles in good to excellent yields (80-92%). rsc.org Similarly, substituted diamines like 4,5-dimethylbenzene-1,2-diamine (B154071) react with various α-ketothioesters to produce the corresponding 5,6-dimethyl-2-acylbenzimidazoles in high yields (81-98%). rsc.org

The proposed mechanism for this transformation involves the initial acid-catalyzed addition of one of the amino groups of the o-phenylenediamine to the more reactive ketone carbonyl of the α-ketothioester, followed by intramolecular cyclization and dehydration to form the benzimidazole (B57391) ring. rsc.orgbohrium.com

Table 2: Synthesis of 2-Acylbenzimidazoles from α-Ketothioesters and o-Phenylenediamines

α-Ketothioester Substituent Diamine Product Yield (%)
Phenyl o-Phenylenediamine (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone 85 rsc.org
p-Chlorophenyl o-Phenylenediamine (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanone 92 rsc.org
Naphthyl o-Phenylenediamine (1H-Benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone 80 rsc.org
Phenyl 4,5-Dimethylbenzene-1,2-diamine (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanone 98 rsc.org
p-Methoxyphenyl 4,5-Dimethylbenzene-1,2-diamine (4-Methoxyphenyl)(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methanone 81 rsc.org

Formation of Quinoxalines and Other Heterocyclic Compounds

While the direct condensation of this compound to form quinoxalines is not a prominently documented pathway, the reactivity of related thioester compounds provides a basis for understanding its potential as a precursor for various heterocyclic systems. The classical and most common method for quinoxaline (B1680401) synthesis involves the condensation of an aryl-1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. wikipedia.orgnih.gov This reaction can be catalyzed by acids or conducted under various conditions to yield the quinoxaline core. researchgate.net

Thioesters, particularly α-ketothioesters, have been successfully employed in the synthesis of other nitrogen-containing heterocycles. For instance, the acid-catalyzed cyclocondensation of α-ketothioesters with benzene-1,2-diamines leads to the formation of 2-acylbenzimidazoles. bohrium.com This demonstrates that the thioester moiety can act as a reactive functional group to facilitate the intramolecular cyclization necessary for forming heterocyclic rings.

Furthermore, derivatives of phenylethanethioate have been shown to undergo transformations to yield other sulfur-containing compounds. In palladium-catalyzed reactions, S-phenyl 2-phenylethanethioate has been converted into benzylic thioethers in moderate to high yields. nih.gov This indicates the lability of the C-S bond and the potential for the phenylethanethioate scaffold to participate in various coupling and rearrangement reactions. The synthesis of heterocyclic compounds often relies on the strategic use of precursors that can undergo intramolecular cyclization. tsijournals.comchemrxiv.org Compounds like this compound can be considered potential precursors for such reactions, where the thioester group could be transformed or cleaved to facilitate ring formation. epstem.net

The following table summarizes representative reactions of thioester-related compounds leading to heterocyclic or coupled products.

Reactant 1Reactant 2Product TypeCatalyst/ConditionsReference
o-Phenylenediamine1,2-Dicarbonyl CompoundQuinoxalineAcid catalyst (e.g., p-TSA) researchgate.net
o-Phenylenediamineα-Ketothioester2-AcylbenzimidazoleAcid-catalyzed cyclocondensation bohrium.com
S-Phenyl 2-phenylethanethioate-Benzylic ThioetherPalladium catalyst nih.gov
PyridinamidesDiaryl disulfidesThioesterPalladium catalyst thieme-connect.de

Proposed Mechanisms for Cyclization and Product Formation

The mechanisms for the formation of heterocyclic compounds from precursors like this compound are generally inferred from well-established reaction pathways involving analogous functional groups.

For the formation of quinoxalines, the most accepted mechanism involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net The process is initiated by the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The subsequent elimination of two water molecules (dehydration) leads to the formation of the aromatic quinoxaline ring. researchgate.netmdpi.com

Plausible mechanism for quinoxaline formation:

Nucleophilic Attack: One amine group of o-phenylenediamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.

Dehydration & Imination: The hemiaminal loses a water molecule to form an imine.

Intramolecular Cyclization: The second amine group attacks the second carbonyl carbon.

Final Dehydration: A second molecule of water is eliminated to form the stable, aromatic quinoxaline ring. researchgate.net

In the case of benzimidazole synthesis from o-phenylenediamine and an aldehyde (or a thioester acting as an acylating agent), a similar cyclization-dehydration sequence is proposed. mdpi.comresearchgate.net If this compound were to act as a precursor, it would likely first acylate the diamine.

Proposed mechanism for benzimidazole formation from a thioester:

Acylation: The o-phenylenediamine is acylated by the thioester, leading to the formation of an N-acyl-o-phenylenediamine intermediate and releasing a thiol.

Intramolecular Cyclization: The remaining free amino group attacks the carbonyl carbon of the newly formed amide.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to yield the benzimidazole ring.

Radical cyclization presents an alternative mechanistic pathway for forming heterocyclic rings. epa.gov For instance, certain quinoxaline syntheses proceed via radical cascade cyclization of precursors like ortho-diisocyanoarenes. rsc.orgnih.gov This involves the generation of a radical species that undergoes intramolecular cyclization to form the heterocyclic core.

Thioester Cleavage and Hydrolysis Mechanisms (Biocatalytic and Chemical)

The cleavage of the thioester bond in compounds like this compound is a fundamental reaction that can proceed through several mechanisms, both chemical and biocatalytic. These reactions are thermodynamically favorable, with thioester hydrolysis being more favorable than that of esters or amides. libretexts.org

Chemical Hydrolysis: Thioester hydrolysis involves the cleavage of the thioester bond by water to produce a carboxylic acid and a thiol. wikipedia.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism. pearson.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses, eliminating the thiol as a leaving group to yield the carboxylic acid.

Base-Catalyzed (Alkaline) Hydrolysis: In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. This also forms a tetrahedral intermediate. The intermediate then breaks down, expelling the thiolate anion (a good leaving group) and forming the carboxylic acid. harvard.edu The rate of hydrolysis is dependent on pH. harvard.edu

Biocatalytic Hydrolysis: In biological systems, the hydrolysis of thioesters is efficiently catalyzed by enzymes known as thioesterases. fiveable.me These enzymes lower the activation energy of the reaction. The mechanism often involves positioning the thioester substrate and a water molecule within the enzyme's active site for an optimal nucleophilic attack on the carbonyl carbon. fiveable.me A prominent example is the action of acetylcholinesterase, which hydrolyzes the ester acetylcholine (B1216132) in a two-phase process involving a covalent enzyme-substrate intermediate. libretexts.org

Metal-Catalyzed Cleavage: Transition metals, particularly palladium and nickel, are effective catalysts for the cleavage of thioesters. nih.gov These reactions often proceed via a decarbonylative pathway, where the carbonyl group is eliminated as carbon monoxide.

A general mechanism for palladium-catalyzed decarbonylative coupling involves:

Oxidative Addition: The palladium(0) catalyst inserts into the acyl-sulfur (C-S) bond of the thioester. thieme-connect.de

Decarbonylation: The resulting acyl palladium thiolate complex eliminates a molecule of carbon monoxide.

Reductive Elimination: The final step involves the formation of a new C-S bond, yielding a thioether and regenerating the palladium(0) catalyst. rsc.org

This catalytic cleavage provides a powerful synthetic route to convert thioesters into thioethers under relatively mild conditions. thieme-connect.dersc.org

The table below outlines different cleavage and hydrolysis methods for thioesters.

MethodReagent/CatalystMechanism TypeProduct(s)Reference
Acid-Catalyzed HydrolysisH₃O⁺Nucleophilic Acyl SubstitutionCarboxylic Acid + Thiol pearson.com
Base-Catalyzed HydrolysisOH⁻Nucleophilic Acyl SubstitutionCarboxylate + Thiol harvard.edu
Biocatalytic HydrolysisThioesterase EnzymesEnzymatic CatalysisCarboxylic Acid + Thiol libretexts.orgfiveable.me
Metal-Catalyzed CleavagePalladium or Nickel complexDecarbonylative CouplingThioether + CO nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of O-Phenyl phenylethanethioate. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, the precise chemical environment and connectivity of each atom in the molecule can be established.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the phenoxy, ethyl, and phenyl groups. The electron-withdrawing nature of the thiocarbonyl group (C=S) and the oxygen atom significantly influences the chemical shifts of adjacent protons and carbons. libretexts.orglibretexts.org

In the ¹H NMR spectrum, the protons of the phenoxy group are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The protons of the monosubstituted phenyl ring of the phenethyl group will also resonate in this region, likely between 7.2 and 7.4 ppm. The two methylene (B1212753) groups of the ethyl linker would present as distinct signals. The methylene protons adjacent to the phenyl ring (α-CH₂) are anticipated to appear as a triplet around 3.0 ppm, while the methylene protons adjacent to the thiocarbonyl group (β-CH₂) would be further downfield, also as a triplet, due to the deshielding effect of the C=S group. oregonstate.educhemistrysteps.com

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The thiocarbonyl carbon (C=S) is the most deshielded, with a characteristic chemical shift expected in the range of 200-220 ppm. libretexts.orglibretexts.org The carbons of the phenoxy and phenyl rings will appear in the aromatic region (115-150 ppm). The ipso-carbon of the phenoxy group, directly attached to the oxygen, will be significantly downfield. The methylene carbons of the ethyl bridge are expected around 30-50 ppm. libretexts.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiocarbonyl (C=S)-200 - 220
Phenoxy-C (ipso)-150 - 160
Phenoxy-C (ortho, meta, para)7.0 - 7.5115 - 130
Phenethyl-C (ipso)-140 - 145
Phenethyl-C (ortho, meta, para)7.2 - 7.4125 - 130
α-CH₂~3.0 (t)~35
β-CH₂~3.3 (t)~45

Note: These are estimated values and can be influenced by solvent and experimental conditions. 't' denotes a triplet splitting pattern.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the protons of the two methylene groups in the ethyl linker, showing a cross-peak between the α-CH₂ and β-CH₂ signals. It would also show correlations between the ortho, meta, and para protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the α-CH₂ and β-CH₂ groups to their corresponding carbon signals. Similarly, it would connect the aromatic proton signals to their respective carbon atoms in both the phenoxy and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range connectivity across multiple bonds. Key correlations would be expected from the β-CH₂ protons to the thiocarbonyl carbon (C=S) and the ipso-carbon of the phenoxy group. Additionally, correlations from the α-CH₂ protons to the ipso-carbon of the phenethyl ring would confirm the attachment of the ethyl chain to the phenyl group.

Mass Spectrometry for Mechanistic Intermediates and Product Identification

Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of this compound, which aids in its identification and in understanding its chemical behavior under energetic conditions.

HRMS is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound (C₁₄H₁₂OS), distinguishing it from any isomers or compounds with the same nominal mass. The high accuracy of HRMS is critical for confirming the identity of the compound in complex mixtures or as a reaction product.

Under electron ionization (EI) conditions, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing structural clues. wikipedia.org The fragmentation of esters and their thio-analogs often involves cleavages adjacent to the carbonyl or thiocarbonyl group. researchgate.netuoa.grwhitman.edu

Plausible fragmentation pathways include:

α-Cleavage: Cleavage of the C-C bond between the α- and β-carbons of the ethyl group, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a neutral radical.

McLafferty-type Rearrangement: Although less common for thionoesters compared to esters, a rearrangement involving the transfer of a gamma-hydrogen from the phenethyl group to the sulfur atom could occur, followed by cleavage to generate a neutral alkene (styrene) and a charged thionophenol fragment.

Cleavage of the C-O Bond: Scission of the bond between the thiocarbonyl carbon and the phenoxy oxygen can lead to the formation of a phenoxy radical and a phenylethanethioyl cation.

Cleavage of the O-Phenyl Bond: Fragmentation of the ether linkage can result in the formation of a phenyl cation (C₆H₅⁺, m/z 77) or a phenoxy cation (C₆H₅O⁺, m/z 93).

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
228Molecular Ion [M]⁺•C₁₄H₁₂OS⁺•
135[M - C₆H₅O]⁺C₈H₇S⁺
105[C₆H₅CH₂CO]⁺C₈H₅O⁺
93[C₆H₅O]⁺C₆H₅O⁺
91[C₆H₅CH₂]⁺C₇H₇⁺
77[C₆H₅]⁺C₆H₅⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. sepscience.comnih.govtriprinceton.orgmt.com The resulting spectra provide a characteristic fingerprint, with specific bands corresponding to the various functional groups present in this compound.

The most prominent feature in the IR spectrum is expected to be the C=S stretching vibration, which typically appears in the region of 1250-1050 cm⁻¹. This band is often strong and can be used to distinguish thionoesters from their carbonyl ester counterparts (which show a strong C=O stretch around 1750-1735 cm⁻¹). The C-O stretching vibration of the phenoxy group is expected in the 1270-1230 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. thieme-connect.dedavuniversity.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. sepscience.com Therefore, the C=S stretch, while visible, may be weaker than in the IR spectrum. Conversely, the aromatic ring vibrations and the C-S single bond stretch are often more pronounced in the Raman spectrum. The symmetric breathing modes of the phenyl rings would also be expected to give strong Raman signals. mdpi.com

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium-Weak
Aliphatic C-H Stretch2980 - 28502980 - 2850Medium
Aromatic C=C Stretch1600, 1580, 1490, 14501600, 1580, 1490, 1450Medium-Strong
C=S Stretch1250 - 10501250 - 1050Strong (IR), Medium (Raman)
C-O Stretch (Aryl-O)1270 - 12301270 - 1230Strong
C-S Stretch~700~700Weak (IR), Medium (Raman)
Aromatic C-H Bend (out-of-plane)900 - 675900 - 675Strong

Carbonyl Stretching Frequencies and Electronic Effects

The infrared (IR) spectrum of a thioester like this compound is distinguished by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In analogous S-phenyl thioesters, this characteristic band typically appears in the region of 1693-1715 cm⁻¹. acs.orgvscht.cz The precise frequency of this vibration is sensitive to the electronic environment of the carbonyl group.

The electronic effects at play in this compound involve a balance of resonance and inductive effects. The sulfur atom, being less electronegative than oxygen, participates in resonance with the carbonyl group, which can delocalize the pi-electron density and slightly lower the C=O bond order, thus shifting the stretching frequency to a lower wavenumber compared to a typical ester. However, the electron-withdrawing inductive effect of the phenyl group attached to the sulfur atom can counteract this by pulling electron density away from the carbonyl carbon, which would tend to increase the C=O bond strength and shift the frequency to a higher wavenumber. The final observed frequency is a result of the interplay of these competing electronic factors.

Functional GroupExpected IR Absorption Range (cm⁻¹)Reference
Thioester C=O Stretch1693 - 1715 acs.orgvscht.cz

Aromatic and Aliphatic Vibrational Modes

Beyond the prominent carbonyl absorption, the IR spectrum of this compound would exhibit a series of bands characteristic of its aromatic and aliphatic components.

Aromatic Vibrations: The two phenyl rings in the molecule give rise to several distinct vibrational modes. These include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a set of characteristic absorptions in the 1450-1600 cm⁻¹ range. The exact positions and intensities of these bands can be influenced by the substitution pattern on the rings.

C-H out-of-plane bending: Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds are expected in the 690-900 cm⁻¹ region. The pattern of these bands can often provide information about the substitution pattern of the benzene (B151609) ring.

Aliphatic Vibrations: The ethyl bridge connecting the phenyl group and the thioester functionality will also produce characteristic vibrational bands:

C-H stretching: The stretching vibrations of the aliphatic C-H bonds of the methylene (-CH₂-) group will appear as medium to strong bands in the region of 2850-2960 cm⁻¹.

C-H bending: The bending (scissoring and rocking) vibrations of the methylene group are expected in the 1400-1470 cm⁻¹ region.

A summary of the expected key vibrational modes for this compound is provided in the table below.

Vibrational ModeFunctional Group/ComponentExpected IR Absorption Range (cm⁻¹)
C-H StretchAromatic Rings3000 - 3100
C-H StretchAliphatic (-CH₂-)2850 - 2960
C=O StretchThioester1693 - 1715
C=C StretchAromatic Rings1450 - 1600
C-H BendAliphatic (-CH₂-)1400 - 1470
C-H Out-of-Plane BendAromatic Rings690 - 900

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and electronic properties of a compound at the atomic level.

Density Functional Theory (DFT) for Optimized Structures

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of O-Phenyl phenylethanethioate could be optimized to its lowest energy state. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleHypothetical Value
Bond LengthC=O~1.21 Å
Bond LengthC-S~1.78 Å
Bond LengthS-C(phenyl)~1.77 Å
Bond LengthC-C(phenyl)~1.40 Å (average)
Bond AngleO=C-S~123°
Bond AngleC-S-C(phenyl)~100°
Dihedral AnglePhenyl-S-C=OVariable

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would require specific calculations.

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the sulfur atom and the phenyl ring, while the LUMO would be centered on the thiocarbonyl group (C=S). Analysis of these orbitals would provide insights into potential electronic transitions.

Hypothetical Electronic Properties of this compound

PropertyHypothetical Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.0 eV

Note: These values are illustrative and would need to be determined through actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and charge transfer interactions within a molecule. It localizes the wave function into Lewis-like structures, revealing donor-acceptor interactions between filled (bond or lone pair) and empty (antibonding or Rydberg) orbitals. For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms to the antibonding orbitals of the phenyl rings and the carbonyl group, providing insights into the molecule's stability and electronic communication between its functional groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.

Theoretical Validation of Proposed Reaction Pathways (e.g., Carbonyl Sulfurization)

A potential reaction for theoretical study could be the carbonyl sulfurization of a precursor to form this compound. Computational modeling could validate a proposed mechanism by comparing the calculated energy barriers for different possible pathways. For instance, the reaction of a corresponding ester with a sulfurizing agent could be modeled. The calculations would identify the most energetically favorable route, clarifying the roles of any catalysts or intermediates and providing a detailed, atomistic understanding of the transformation.

Solvation Effects in Computational Studies

The study of solvation effects is crucial for understanding a molecule's behavior in different solvent environments, as these interactions can significantly influence reactivity, stability, and conformation. Computational methods, particularly those employing quantum mechanics (QM) and molecular mechanics (MM), are powerful tools for investigating these phenomena.

Typically, solvation is modeled using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute (this compound). This allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective for capturing the bulk effects of the solvent on the solute's electronic structure and geometry.

Thermodynamic properties related to solvation, such as the Gibbs free energy of solvation, can be calculated to predict the solubility and partitioning of the compound between different phases. For a compound like this compound, understanding its solvation in both polar and non-polar solvents would be essential for predicting its behavior in various chemical and biological systems. For instance, studies on similar compounds, like 3-chloro-N-phenyl-phthalimide in acetone (B3395972) and methanol (B129727) mixtures, have shown that the solute can be preferentially solvated by one solvent over the other, a phenomenon driven by enthalpy and entropy changes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains rotatable bonds, this analysis is key to understanding its physical and biological properties.

Molecular Dynamics (MD) simulations are a primary tool for this purpose. mdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics. mdpi.com By simulating the molecule's behavior in a defined environment (e.g., in a vacuum or a specific solvent) and at a certain temperature, researchers can explore its conformational landscape. mdpi.commdpi.com

Key insights from MD simulations include:

Preferred Conformations: Identifying the most populated and lowest energy conformations.

Conformational Transitions: Observing the dynamics of how the molecule switches between different conformations.

Structural Stability: Assessing the stability of the molecule's structure over the simulation time, often analyzed using metrics like the Root Mean Square Deviation (RMSD). mdpi.com

For example, MD simulations have been used to study the conformational behavior of complex molecules like flavonoid-O-glycosides and high-phenyl polysiloxanes, revealing how molecular structure dictates properties. mdpi.comnih.gov A similar approach for this compound would involve setting up a simulation system, running the simulation for a sufficient time (nanoseconds to microseconds), and analyzing the resulting trajectory to understand its dynamic behavior. mdpi.commdpi.com

Ligand-Binding and Molecular Interaction Studies (Non-Clinical)

Understanding how a molecule interacts with biological macromolecules like proteins and enzymes is fundamental in fields such as drug discovery and biocatalysis. acs.org

In silico Docking Simulations for Enzyme-Substrate or Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. The primary goals of docking are to predict the binding mode and the strength of the interaction, often quantified as a docking score or binding affinity. mdpi.com

The process generally involves:

Preparation: Obtaining the 3D structures of both the ligand and the receptor.

Docking: Using a scoring algorithm to fit the ligand into the receptor's binding site in various orientations and conformations.

Analysis: Evaluating the results to identify the most likely binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

While no specific docking studies on this compound are available, this method has been widely applied to other molecules to predict their interaction with protein targets. For instance, in silico docking has been used to identify potential inhibitors for enzymes like acetylcholinesterase and to understand the binding mechanisms of novel compounds.

Understanding Selectivity and Binding Modes in Biocatalytic Reactions

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity. Computational studies are instrumental in understanding the molecular basis of this selectivity. By simulating the interaction between a substrate (like this compound) and an enzyme, researchers can gain insights into why a particular product is formed.

These studies can reveal:

Binding Orientation: How the substrate fits into the enzyme's active site to facilitate a specific reaction.

Key Residues: Which amino acids in the active site are crucial for binding and catalysis.

Transition State Stabilization: How the enzyme stabilizes the high-energy transition state of the reaction, thereby accelerating it.

Data-driven approaches, combining experimental results with computational modeling, have been used to predict and rationalize the selectivity of enzymes in non-natural reactions. Such an approach for this compound would involve identifying a potential enzyme that could act on it and then using docking and molecular dynamics to study the interactions in detail, providing a rationale for the observed or predicted reaction outcome.

Applications As Building Blocks and Intermediates in Organic Synthesis

Precursors for Heterocyclic Compounds

While the synthesis of certain heterocyclic compounds often involves α-ketothioesters, specific instances detailing the use of O-Phenyl phenylethanethioate in these reactions are not readily found.

Synthesis of 2-Acylbenzimidazoles from α-Ketothioesters

The general synthesis of 2-acylbenzimidazoles from the reaction of o-phenylenediamines with α-ketothioesters is a known methodology in organic chemistry. researchgate.netdaneshyari.com This reaction typically proceeds via a cyclocondensation mechanism. However, literature specifically citing this compound as the α-ketothioester substrate in this synthesis is not available.

Formation of Quinoxalinones, Thiazoles, and Benzoxazoles

The synthesis of quinoxalinones, thiazoles, and benzoxazoles involves a variety of synthetic routes and starting materials. sapub.orgmdpi.comnih.govorganic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govnih.govdergipark.org.trnih.gov For instance, quinoxaline (B1680401) derivatives can be prepared through the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.orgnih.govnih.gov Benzoxazoles can be synthesized from o-aminophenols and various carbonyl compounds or their derivatives. mdpi.comorganic-chemistry.orgnih.govresearchgate.netnih.gov Similarly, thiazole (B1198619) synthesis often involves the reaction of α-haloketones with thioamides. researchgate.netresearchgate.netnih.govdergipark.org.trnih.gov However, no specific methods employing this compound for the formation of these particular heterocyclic systems could be identified in the surveyed literature.

Reagents in Carbon-Sulfur Bond Formation

The formation of carbon-sulfur bonds is a fundamental transformation in organic synthesis. While thioesters can, in principle, participate in such reactions, for example, through decarbonylative cross-coupling or as electrophilic sulfur sources, no literature has been found that specifically describes the use of this compound as a reagent for this purpose.

Role in Cascade and Tandem Reactions

Cascade and tandem reactions offer efficient pathways to complex molecules by combining multiple bond-forming events in a single operation. rsc.orgrsc.org These reactions are often initiated by a specific functional group that triggers a sequence of intramolecular or intermolecular transformations. A search for the involvement of this compound in such reaction sequences did not yield any relevant examples.

Building Blocks for Complex Molecular Scaffolds (e.g., Spiro-Oxetanes)

Spiro-oxetanes are three-dimensional motifs of increasing interest in medicinal chemistry. rsc.orgmdpi.comresearchgate.netrsc.orgchemrxiv.org Their synthesis often involves photochemical [2+2] cycloadditions (the Paternò–Büchi reaction) or intramolecular cyclizations. rsc.org There is currently no evidence in the literature to suggest that this compound is utilized as a building block in the synthesis of spiro-oxetanes or other complex molecular scaffolds.

Biochemical and Enzymatic Aspects of Phenylethanethioate Structures

Relevance in Fatty Acyl Metabolism: Analogs of Acyl Coenzyme A (CoA)

Thioesters are critical players in cellular metabolism, acting as activated forms of carboxylate groups, particularly in the metabolism of lipids. libretexts.org They function as acyl carriers, facilitating the transfer of acyl groups like fatty acids between different substrates. libretexts.org The activation of fatty acids into their thioester form with coenzyme A (acyl-CoA) is a crucial step that precedes their metabolic transformations, such as oxidation for energy or incorporation into complex lipids. libretexts.org

Phenylacetyl-CoA in Catabolic Pathways

Phenylacetyl-CoA is a central intermediate in the catabolism of a wide range of aromatic compounds. nih.govnih.gov Many bacterial species metabolize substances like phenylalanine, styrene, and various phenylalkanoic acids, converting them into phenylacetyl-CoA. nih.govnih.govresearchgate.net This common intermediate then enters a core catabolic pathway, often referred to as the phenylacetyl-CoA catabolon, where it is further broken down into metabolites that can enter general metabolism. nih.gov The use of CoA thioesters is a key feature of this pathway, allowing for the activation and subsequent degradation of the aromatic ring. nih.govresearchgate.netpnas.org

The phenylacetyl-CoA catabolon is a complex functional unit composed of several catabolic pathways that converge on the formation of phenylacetyl-CoA. nih.gov This strategy allows microbes to efficiently utilize a variety of structurally related aromatic compounds. frontiersin.org

Enzymatic Activation and Degradation of Phenylacetate

The initial and committed step in the aerobic degradation of phenylacetic acid is its activation to phenylacetyl-CoA. dntb.gov.uanih.gov This reaction is catalyzed by the enzyme phenylacetate-CoA ligase (PaaK), which utilizes ATP and Mg2+ to attach CoA to phenylacetate. nih.govfrontiersin.orgnih.gov This enzyme exhibits high specificity for phenylacetate. nih.govnih.gov

Once activated to phenylacetyl-CoA, the degradation pathway proceeds through a series of enzymatic reactions. nih.govnih.govresearchgate.net A key step involves the epoxidation of the aromatic ring by a multicomponent oxygenase, followed by isomerization to an oxepin, hydrolytic ring cleavage, and β-oxidation-like steps, ultimately leading to the formation of acetyl-CoA and succinyl-CoA. nih.govresearchgate.net The entire pathway involves intermediates that are processed as CoA thioesters. nih.govresearchgate.netpnas.org

Enzymatic Transformations and Hydrolysis of Thioesters

Thioesterases are a diverse group of enzymes that catalyze the hydrolysis of thioester bonds. nih.gov This activity is crucial in various metabolic pathways, including fatty acid synthesis and the degradation of aromatic compounds. nih.gov The hydrolysis of thioesters, such as the conversion of (S)-citryl CoA to citrate (B86180) in the citric acid cycle, is a fundamental biochemical reaction. libretexts.org

Biocatalytic Kinetic Resolution of α-Hydroxythioesters

The kinetic resolution of racemic mixtures is a significant application of biocatalysis. nih.gov In the context of thioesters, enzymes can be used for the enantioselective synthesis of chiral molecules. For example, the kinetic resolution of α-hydroxythioesters can be achieved through biocatalytic methods. bsky.appscribd.com This process allows for the separation of enantiomers, which is often crucial for the synthesis of pharmaceuticals and other bioactive compounds. nih.govd-nb.info Lipases are a class of enzymes commonly used for the kinetic resolution of racemic compounds through enantioselective esterification or hydrolysis. nih.gov

Enzyme-Substrate Specificity and Catalytic Mechanisms (e.g., Boron Designer Enzyme)

Enzymes exhibit remarkable substrate specificity, which is fundamental to their catalytic function. The study of enzyme-substrate interactions provides insights into the catalytic mechanisms. purdue.edu For instance, the specificity of thioesterases can vary significantly, with some enzymes showing a preference for short-chain fatty acids, while others can act on aromatic or long-chain aliphatic molecules. nih.gov

Recent research has explored the creation of "designer enzymes" with novel catalytic activities. An example is a boron-containing designer enzyme developed for the kinetic resolution of α-hydroxythioesters. bsky.appscribd.com This engineered enzyme utilizes a noncanonical amino acid and a boron-catalyzed hydroxide (B78521) transfer mechanism to achieve its catalytic activity and selectivity. scribd.com The catalytic mechanism of thioester hydrolysis can also be influenced by the substrate itself. For example, the enzyme FlK exhibits selectivity for fluoroacetyl-CoA over acetyl-CoA due to a change in the rate-limiting step and the chemical mechanism of hydrolysis. pnas.org

Thioester Role in Biological Acylation Processes

Thioesters, particularly acyl-CoA derivatives, are central to biological acylation processes. fiveable.me Acylation, the process of adding an acyl group to a molecule, is a fundamental post-translational modification of proteins and is involved in a wide array of cellular functions. nih.gov

Non-enzymatic acylation, driven by the inherent reactivity of thioester metabolites like malonyl-CoA, can also occur and has been shown to modify and inhibit the activity of enzymes in key metabolic pathways such as glycolysis. nih.gov Cysteine residues in proteins can be S-acylated, forming stable thioester linkages that are involved in processes like membrane anchoring. acs.org

Furthermore, thioesters are key intermediates in various biological processes, including the synthesis of non-ribosomal peptides and polyketides, protein degradation, and intein-mediated protein splicing. acs.orgacs.org The transfer of an acyl group from a thioester to another molecule, such as in a transthioesterification reaction, is a common enzymatic strategy. libretexts.org This reactivity of thioesters makes them essential for a diverse range of biological transformations. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-Phenyl phenylethanethioate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting thiophenol derivatives with activated carbonyl intermediates under anhydrous conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane). Purity optimization requires monitoring via TLC and adjusting reaction stoichiometry, temperature (e.g., 60–80°C), and inert atmospheres to prevent oxidation .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (key peaks: aromatic protons at δ 7.2–7.5 ppm, thiocarbonate carbonyl at δ 165–170 ppm) and FT-IR (C=O stretch ~1700 cm1^{-1}, C-S ~650 cm1^{-1}) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies under stressors:

  • Thermal : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Hydrolytic : Expose to pH 3, 7, and 9 buffers at 25°C.
  • Photolytic : Use UV light (e.g., 254 nm) for 48–72 hours.
    • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with fresh samples. Stability is indicated by <5% degradation over 30 days at 25°C .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • Techniques :

  • NMR : Use deuterated solvents (CDCl3_3) to avoid proton interference.
  • MS : Employ high-resolution ESI-MS to confirm molecular ion ([M+H]+^+ at m/z 167.1).
    • Artifact Mitigation : Dry samples thoroughly to eliminate solvent peaks; degas solutions to prevent oxidation during analysis .

Advanced Research Questions

Q. How can mechanistic insights into this compound’s reactivity be gained using kinetic and isotopic labeling studies?

  • Methodology :

  • Kinetic Analysis : Perform time-resolved UV-Vis spectroscopy to track reaction rates under varying concentrations and temperatures. Use the Arrhenius equation to calculate activation energy.
  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to trace oxygen transfer pathways in hydrolysis reactions.
    • Data Interpretation : Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Q. What computational approaches are suitable for modeling this compound’s electronic structure and reactivity?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study reaction pathways.
    • Validation : Compare computed IR spectra and bond dissociation energies with experimental data .

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Approach :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values in cytotoxicity assays) using random-effects models.
  • Control Experiments : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out artifacts.
    • Hypothesis Testing : Design dose-response studies with standardized protocols (e.g., MTT assay, 24–72 hr exposure) .

Guidelines for Experimental Design

  • Reproducibility : Document reaction conditions (e.g., stirring speed, solvent grade) in detail per journal standards .
  • Ethical Compliance : Follow institutional protocols for toxicity testing, especially when handling thioesters (e.g., PPE, fume hood use) .
  • Data Presentation : Use SI units and report uncertainties (e.g., ±SD for triplicate measurements) in figures/tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.